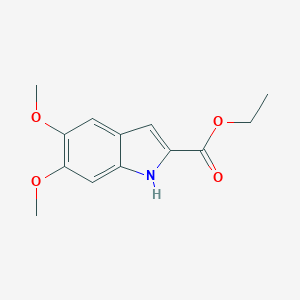

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

描述

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (CAS 16382-18-6) is a heterocyclic compound featuring an indole core substituted with methoxy groups at positions 5 and 6 and an ethyl ester at position 2. Its molecular formula is C₁₃H₁₅NO₄ (molecular weight: 249.27 g/mol), and it exhibits a logP value of 2.21, indicating moderate lipophilicity . The compound is synthesized via a copper-catalyzed domino reaction between 2-bromo-4,5-dimethoxybenzaldehyde and ethyl 2-isocyanoacetate in DMSO at 80°C, yielding 60% after purification . Key applications include its role as a precursor for brominated derivatives (e.g., 3-bromo-substituted analogs) and in medicinal chemistry for targeting phosphodiesterase-4B (PDE4B) and G-protein-coupled receptors (GPR35) .

属性

IUPAC Name |

ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUSDPZPBBBAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167663 | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-18-6 | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Optimization

-

Hydrazone Formation : 4,5-Dimethoxyphenylhydrazine reacts with ethyl pyruvate in ethanol at 80°C for 6 hours to form the hydrazone intermediate.

-

Cyclization : The hydrazone undergoes cyclization in concentrated hydrochloric acid at 100°C, yielding the indole scaffold.

-

Esterification : Direct esterification with ethanol in the presence of thionyl chloride (SOCl₂) provides the final product.

Key Data:

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 4,5-Dimethoxyphenylhydrazine | Ethyl pyruvate, HCl, 100°C | 68% | |

| Indole-2-carboxylic acid | SOCl₂, EtOH, 0°C → RT | 93% |

Advantages : High functional group tolerance and scalability.

Limitations : Requires harsh acidic conditions, which may degrade sensitive substituents.

Hemetsberger-Knittel Indole Synthesis

This method is preferred for introducing electron-withdrawing groups at the indole 2-position. The synthesis involves a Knoevenagel condensation followed by azide thermolysis.

Stepwise Procedure:

-

Knoevenagel Condensation : 3,4-Dimethoxybenzaldehyde reacts with methyl 2-azidoacetate in DMF at 80°C to form methyl 2-azidocinnamate.

-

Thermolytic Cyclization : Heating the azide in toluene at 120°C induces cyclization, producing methyl 5,6-dimethoxyindole-2-carboxylate.

-

Transesterification : Treatment with ethanol and sulfuric acid converts the methyl ester to the ethyl ester.

Key Data:

| Intermediate | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl 2-azidocinnamate | DMF, 80°C, 4 h | 75% | |

| Methyl indole-2-carboxylate | Toluene, 120°C, 2 h | 82% | |

| Ethyl ester derivative | EtOH, H₂SO₄, reflux, 6 h | 89% |

Advantages : Precise control over substituent positioning.

Limitations : Multi-step synthesis increases time and cost.

Vilsmeier-Haack Formylation of Ethyl 5,6-Dimethoxyindole-2-Carboxylate

The Vilsmeier-Haack reaction introduces a formyl group at the indole 3-position, but its adaptation for esterification is critical here. Ethyl 5,6-dimethoxyindole-2-carboxylate can be synthesized via formylation of a precursor indole.

Protocol:

Key Data:

Advantages : High regioselectivity for the 3-position.

Limitations : Requires careful handling of POCl₃ due to toxicity.

Copper-Catalyzed Cyclization

A modern approach utilizes copper(I) iodide to facilitate cyclization of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate.

Reaction Overview:

Key Data:

Advantages : Avoids harsh acids/bases; suitable for sensitive substrates.

Limitations : Moderate yields compared to classical methods.

Microwave-Assisted Fischer Synthesis

Microwave irradiation significantly reduces reaction times. A modified Fischer protocol achieves cyclization in 30 minutes versus 6 hours under conventional heating.

Procedure:

Key Data:

Advantages : Energy-efficient and rapid.

Limitations : Specialized equipment required.

Decarboxylation of 5,6-Dimethoxyindole-2-Carboxylic Acid

Decarboxylation offers a route to modify pre-functionalized indoles. Ethyl 5,6-dimethoxyindole-2-carboxylate is obtained via esterification of the carboxylic acid precursor.

Steps:

Key Data:

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, 0°C, 1 h | 95% | |

| Esterification | EtOH, RT, 12 h | 93% |

Advantages : High-purity product.

Limitations : Requires handling of corrosive SOCl₂.

Bromination and Subsequent Functionalization

Bromination at the 4,7-positions enables further cross-coupling reactions. Ethyl 4,7-dibromo-5,6-dimethoxyindole-2-carboxylate serves as a versatile intermediate.

Example Protocol:

化学反应分析

Types of Reactions

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

科学研究应用

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Explored for its potential therapeutic applications due to its bioactive indole core.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of ethyl 5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes or act as an agonist/antagonist at specific receptors, leading to its observed biological effects .

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural Analogs of Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate

Table 2: Reaction Yields and Conditions

Chemical Reactivity and Functionalization

- Bromination : Position 3 of the indole core is highly reactive, enabling electrophilic substitution (e.g., NBS in DMF) to generate brominated derivatives for further cross-coupling reactions .

- Ester Hydrolysis : The ethyl ester undergoes saponification with NaOH in EtOH/H₂O to yield carboxylic acid derivatives, useful for amide bond formation .

- Fluorine Substitution : 5-Fluoro analogs exhibit altered electronic profiles, enhancing interactions with biological targets like GPR35 .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound | logP | Solubility (Organic Solvents) | Stability Notes |

|---|---|---|---|

| This compound | 2.21 | Soluble in EtOH, DCM | Stable at RT; hygroscopic |

| Mthis compound | ~1.8* | Moderate in MeOH | Crystalline; air-stable |

| Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate | ~2.8* | Soluble in DMF, THF | Light-sensitive |

*Estimated based on structural modifications.

生物活性

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an indole core with two methoxy groups at the 5 and 6 positions. The molecular formula is , with a molecular weight of approximately 239.24 g/mol. The synthesis typically involves a multi-step process, including reactions with various reagents such as cesium carbonate and copper(I) iodide in dimethyl sulfoxide (DMSO) at elevated temperatures .

The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. These include:

- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase 4B (PDE4B), which plays a crucial role in inflammatory responses. In vitro studies demonstrated that at concentrations of 100 nM and 10 µM, it significantly reduced PDE4B activity in human peripheral blood mononuclear cells (PBMCs) activated by lipopolysaccharides (LPS) .

- Cell Viability Effects : this compound exhibited dose-dependent effects on cell viability. At higher concentrations (1 mM), it reduced cell viability by up to 65% in macrophages . This suggests potential cytotoxic effects that may be leveraged in cancer therapies.

Anticancer Properties

Indole derivatives are widely recognized for their anticancer properties. This compound has shown promise in various studies:

- Inhibition of Tumor Growth : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through its interaction with specific molecular targets involved in cell cycle regulation .

Anti-inflammatory Effects

The compound's ability to inhibit PDE4B suggests it may have anti-inflammatory properties:

- Reduction of Inflammatory Markers : In vitro assays demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in activated macrophages .

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| PDE4B Inhibition | Reduces inflammatory responses | |

| Anticancer Activity | Inhibits tumor cell proliferation | |

| Cell Viability | Cytotoxic at high concentrations |

Synthesis Overview

| Step | Reagents Used | Yield |

|---|---|---|

| Initial Reaction | 2-bromo-4,5-dimethoxybenzaldehyde + ethyl isocyanoacetate + Cs₂CO₃ + CuI | 80% |

| Purification | Silica gel chromatography | - |

Case Studies

- PDE4B Inhibition Study : A study reported that this compound significantly decreased PDE4B activity in PBMCs treated with LPS. The results indicated a promising pathway for developing anti-inflammatory drugs targeting PDE4B .

- Anticancer Activity Assessment : Another investigation into the compound's anticancer properties revealed that it inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further drug development .

常见问题

Q. What are the established synthetic routes for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, and how can its purity be validated?

The compound is synthesized via cyclization of hydrazine derivatives in alcoholic solutions saturated with dry hydrogen chloride, followed by precipitation of ammonium chloride and isolation of the product . Key validation steps include:

- Melting Point Analysis : Reported values range between 174°C and 176–178°C , with discrepancies likely due to polymorphic forms or purification methods.

- Chromatography : HPLC or TLC to confirm absence of byproducts.

- Spectroscopic Methods : NMR (¹H/¹³C) and IR to verify functional groups and structural integrity.

Q. Table 1: Synthesis and Characterization Data

| Property | Reported Values | Source |

|---|---|---|

| Molecular Weight | 249.27 g/mol | |

| Melting Point | 174°C , 176–178°C | |

| Key Spectral Peaks (IR) | Expected C=O (~1700 cm⁻¹) | Methodological inference |

Q. What are the recommended storage conditions to ensure compound stability?

The compound is stable under standard laboratory storage conditions. Recommendations include:

- Environment : Dry, inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation.

- Temperature : Room temperature or below, away from light .

- Container : Sealed glassware to avoid moisture ingress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical data (e.g., melting points)?

Discrepancies in melting points (e.g., 174°C vs. 176–178°C) may arise from:

- Polymorphism : Recrystallization using different solvents (e.g., ethanol vs. ethyl acetate) to isolate distinct crystalline forms.

- Impurities : Repurification via column chromatography or preparative HPLC .

- Analytical Calibration : Cross-validation using differential scanning calorimetry (DSC) for precise thermal analysis.

Q. What crystallographic methods are suitable for structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, the methyl analogue (Mthis compound) was analyzed using:

Q. Table 2: Crystallographic Data for Methyl Analogue

| Parameter | Value | Source |

|---|---|---|

| Space Group | Pbca | |

| Unit Cell Volume | 2331.5 ų | |

| R Factor | 0.035 |

Q. What strategies can optimize the synthesis yield and scalability?

Q. How can researchers explore the biological activity of this compound?

While direct data is limited, the indole scaffold is associated with anti-mitotic and kinase-inhibitory properties . Suggested assays include:

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and P95 respirator to avoid inhalation of fine particles .

- Ventilation : Use fume hoods during synthesis or weighing .

- Waste Disposal : Segregate halogenated waste (if brominated derivatives are synthesized) and consult institutional guidelines .

Q. What are future research directions for this compound?

- Pharmacological Profiling : Evaluate bioavailability and metabolic stability.

- Material Science : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalytic applications.

- Synthetic Methodology : Develop enantioselective routes using chiral auxiliaries or biocatalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。